molecular formula C18H15N2NaO4S B1451170 Brilliant Orange H CAS No. 52749-23-2

Brilliant Orange H

Cat. No.: B1451170
CAS No.: 52749-23-2
M. Wt: 378.4 g/mol
InChI Key: LZGQLYPCTLDNCI-UHFFFAOYSA-M
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Description

Brilliant Orange H, also known as Acid Orange 17, is a synthetic azo dye widely used in various industries. It is characterized by its vibrant orange hue and is primarily utilized in textile dyeing, leather processing, and as a colorant in food and cosmetics. The compound’s chemical formula is C18H15N2NaO4S, and it is known for its high solubility in water and stability under various conditions .

Preparation Methods

The synthesis of Brilliant Orange H involves several chemical reactions, starting with the diazotization of 2,4-dimethylaniline. This intermediate is then coupled with 6-hydroxynaphthalene-2-sulfonic acid to form the final azo dye. The reaction conditions typically include acidic environments and controlled temperatures to ensure high yield and purity .

Industrial production methods for this compound often involve large-scale batch processes. The raw materials, including naphthalic anhydride, ammonia water, sodium hydroxide, and various other chemicals, are reacted under specific conditions to produce the dye. The process includes steps such as ammonification, oxidation rearrangement, hydrolysis, diazotization, and brominated cyclization .

Chemical Reactions Analysis

Brilliant Orange H undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium dithionite for reduction, and various acids and bases for substitution reactions. The major products formed depend on the specific reaction conditions but generally include simpler aromatic compounds and amines .

Scientific Research Applications

Brilliant Orange H has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Brilliant Orange H primarily involves its interaction with various substrates through its azo and sulfonic acid groups. These interactions can lead to changes in the physical and chemical properties of the substrates, such as color changes in textiles or the highlighting of specific cellular structures in biological tissues. The molecular targets and pathways involved are largely dependent on the specific application and the environment in which the dye is used .

Comparison with Similar Compounds

Brilliant Orange H can be compared with other azo dyes such as Reactive Brilliant Orange X-GN and Remazol Brilliant Orange 3R. While all these dyes share similar structural features, including the azo bond, they differ in their specific functional groups and applications. For instance:

This compound stands out due to its versatility and wide range of applications across different fields, making it a unique and valuable compound in both scientific research and industrial processes.

Properties

CAS No.

52749-23-2

Molecular Formula

C18H15N2NaO4S

Molecular Weight

378.4 g/mol

IUPAC Name

sodium;5-[(2,3-dimethylphenyl)diazenyl]-6-hydroxynaphthalene-2-sulfonate

InChI

InChI=1S/C18H16N2O4S.Na/c1-11-4-3-5-16(12(11)2)19-20-18-15-8-7-14(25(22,23)24)10-13(15)6-9-17(18)21;/h3-10,21H,1-2H3,(H,22,23,24);/q;+1/p-1

InChI Key

LZGQLYPCTLDNCI-UHFFFAOYSA-M

SMILES

CC1=CC(=CC(=C1)N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)[O-])O)C.[Na+]

Canonical SMILES

CC1=C(C(=CC=C1)N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)[O-])O)C.[Na+]

52749-23-2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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